3,5-Dimethylcyclohexane-1-carbaldehyde
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Overview
Description
3,5-Dimethylcyclohexane-1-carbaldehyde: is an organic compound with the molecular formula C9H16O. It is a cyclohexane derivative with two methyl groups at the 3 and 5 positions and an aldehyde functional group at the 1 position. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The reaction typically uses methylating agents such as methyl iodide in the presence of a base like sodium hydride. The resulting product is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 3,5-Dimethylcyclohexanecarboxylic acid.
Reduction: 3,5-Dimethylcyclohexanemethanol.
Substitution: 3,5-Dimethylcyclohexyl bromide.
Scientific Research Applications
Chemistry: 3,5-Dimethylcyclohexane-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It helps in understanding the mechanisms of aldehyde dehydrogenases and other related enzymes.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its unique structure imparts desirable olfactory properties to various products.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
- 3,3-Dimethylcyclohexanecarbaldehyde
- Cyclohexanecarbaldehyde
- 3-Methylcyclohexanecarbaldehyde
Comparison: 3,5-Dimethylcyclohexane-1-carbaldehyde is unique due to the presence of two methyl groups at the 3 and 5 positions, which can influence its reactivity and physical properties. Compared to 3,3-Dimethylcyclohexanecarbaldehyde, the position of the methyl groups in this compound can lead to different steric and electronic effects, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
3,5-dimethylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-8(2)5-9(4-7)6-10/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUHIGZNKCUPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855427-94-0 |
Source
|
Record name | 3,5-dimethylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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